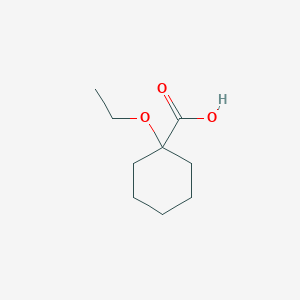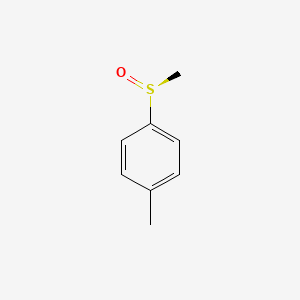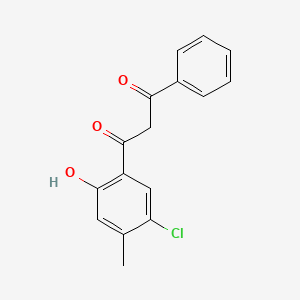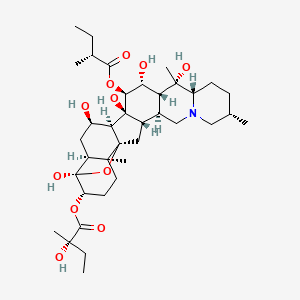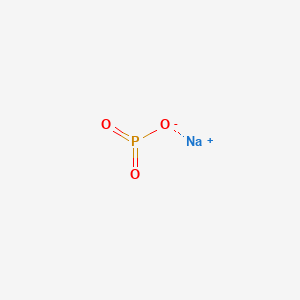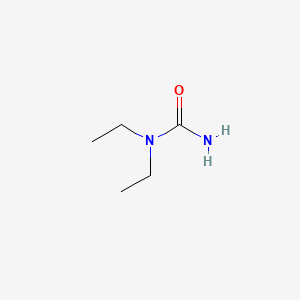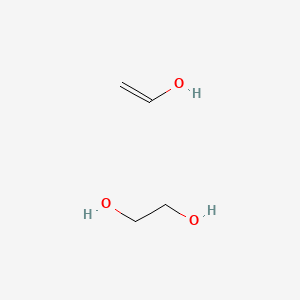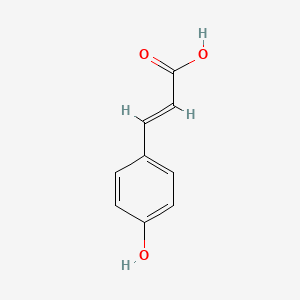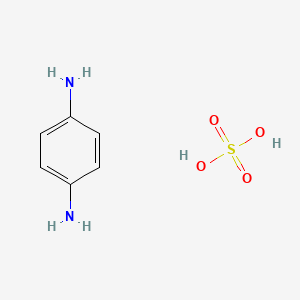
p-Phenylenediamine sulfate
Vue d'ensemble
Description
p-Phenylenediamine (PPD) is an organic compound with the formula C6H4(NH2)2 . This derivative of aniline is a white solid, but samples can darken due to air oxidation . It is mainly used as a component of engineering polymers and composites like Kevlar . It is also an ingredient in hair dyes and is occasionally used as a substitute for henna . Consumers are primarily exposed to p-Phenylenediamine (PPD) through its use in permanent hair dyes that rely on chemical reactions (called oxidation) to fix the color .
Synthesis Analysis
PPD is produced via three routes. Most commonly, 4-nitrochlorobenzene is treated with ammonia and the resulting 4-nitroaniline is then hydrogenated . In the DuPont route, aniline is converted to diphenyltriazine, which is then converted by acid-catalysis to 4-aminoazobenzene. Hydrogenation of the latter affords PPD .
Molecular Structure Analysis
The molecular formula of p-Phenylenediamine sulfate is C6H10N2O4S . Its average mass is 206.220 Da and its monoisotopic mass is 206.036133 Da .
Chemical Reactions Analysis
In the hair coloration process, the final permanent color develops during complex chemical reactions in the presence of an oxidant, e.g., hydrogen peroxide, and a coupler, e.g., resorcinol . PPD is well known as the most important allergen associated with hair dye-related allergic contact dermatitis. PPD acts as a pre- or pro-hapten. It is (aut)oxidatively transformed into haptens, e.g., benzoquinone diimine, benzoquinone, or Bandrowski’s Base .
Physical and Chemical Properties Analysis
PPD occurs in the form of white to light purple monoclinic crystals . It has a boiling point of 267°C and a melting point range of 139-147°C . It is soluble in water .
Applications De Recherche Scientifique
Hair Dye Formulations
- Hair Dye Development: Hydroxyethyl-p-phenylenediamine sulfate, a derivative of p-Phenylenediamine sulfate, has been used to develop hair dyes. It exhibits good oxidation resistance and causes comparatively less hair damage under specific conditions such as pH 9, 40°C temperature, and 20 minutes of application time. This derivative also shows good UV-resistance and structural integrity in dyed hair, making it a preferable choice over conventional p-Phenylenediamine-based dyes (Yue Jua, 2014).
Genotoxic Effects
- DNA Damage and Oncoprotein Expression: Studies have shown that p-Phenylenediamine can induce DNA damage and accumulation of mutant p53 and cyclooxygenase-2 (COX-2) proteins in human urothelial cells. These effects may contribute to genotoxic carcinogenesis (Ya-Chun Huang et al., 2007).
Other Chemical Applications
- Electrochemical Sensor Development: A novel application includes the development of a bulk acoustic wave (BAW) sensor based on a copolymer of aniline with o-Phenylenediamine for detecting atropine sulfate. This sensor has shown good selectivity and sensitivity, with successful applications in serum and urine testing (Hui Peng et al., 2000).
- Sulfate Ion Adsorption: Poly(m-phenylenediamine) synthesized through chemically oxidative polymerization has been investigated for the adsorption of sulfate ions in aqueous solutions. This application is significant in environmental remediation and water treatment (Peilun Sang et al., 2013).
Mécanisme D'action
Target of Action
p-Phenylenediamine (PPD) is an organic compound that primarily targets the hair follicles when used in hair dye formulations . It is also used as a component of engineering polymers and composites like Kevlar . The primary targets of PPD are the amino and hydroxyl groups present in the hair follicles .
Mode of Action
PPD interacts with its targets through oxidative chemical reactions. In the hair coloration process, the final permanent color develops during complex chemical reactions in the presence of an oxidant, such as hydrogen peroxide, and a coupler, such as resorcinol . PPD acts as a pre- or pro-hapten, undergoing (auto)oxidative transformation into haptens, such as benzoquinone diimine, benzoquinone, or Bandrowski’s Base .
Pharmacokinetics
It is known that ppd and its metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
Result of Action
The primary result of PPD’s action is the development of a permanent hair color when used in hair dye formulations . Ppd and its metabolites can cause mutagenic and carcinogenic effects in humans . It is also known to be the most important allergen associated with hair dye-related allergic contact dermatitis .
Action Environment
The action of PPD is influenced by various environmental factors. For instance, the pH value, solvent type, and type and concentration of added electrolytes can affect the electrochemical potentials of PPD and its transformation products . Furthermore, the presence of an oxidant and a coupler is crucial for the desired hair coloration process .
Safety and Hazards
PPD is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . When ingested, p-Phenylenediamine is highly toxic. Often referred to as hair dye poisoning, p-Phenylenediamine can cause respiratory distress and renal failure .
Orientations Futures
There is ongoing research into the recognition and quantification of p-Phenylenediamine . The electrochemical approach is the most preferable because of the short analysis time, cost-effectiveness, ease of use, ease of miniaturization etc . This is the first review to discuss the sources and toxic effects, and make a comparison between conventional and electrochemical methods for the determination and quantification of p-PDA in analytical samples .
Analyse Biochimique
Biochemical Properties
p-Phenylenediamine sulfate plays a role in biochemical reactions, particularly in the process of hair dyeing. It reacts with other components in hair dye formulations, leading to complex chemical reactions that result in the desired hair color . The metabolites produced by this compound, such as quinone, can cause mutagenic and carcinogenic effects in humans .
Cellular Effects
This compound has been reported to have significant effects on various types of cells. It is quickly absorbed by the blood after oral intake or intake through the skin, leading to potential mutagenic and carcinogenic effects . It can alter the genetic material of cells , potentially leading to adverse cellular effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with other compounds in hair dye formulations. In the presence of an oxidant, such as hydrogen peroxide, and a coupler, such as resorcinol, this compound undergoes oxidative chemical reactions that lead to the development of the final permanent hair color .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been reported that the median lethal dose (LD50) of this compound is 80 mg/kg in rats, 98 mg/kg in rats, and 145 mg/kg in guinea pigs . This indicates that high doses of this compound can be toxic or even lethal.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of azo dyes
Transport and Distribution
Given its use in hair dyes and its ability to cause mutagenic and carcinogenic effects, it is likely that it can be transported and distributed within the body .
Propriétés
IUPAC Name |
benzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPKLWVNKAMAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106-50-3 (Parent) | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066028 | |
| Record name | p-Phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [MSDSonline] | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16245-77-5 | |
| Record name | 1,4-Benzenediamine, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-BENZENEDIAMINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



